molecular formula C17H14ClNO3 B2718128 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid CAS No. 892255-06-0

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid

Cat. No.: B2718128
CAS No.: 892255-06-0
M. Wt: 315.75
InChI Key: LHJOKCMLJJDHIM-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid ( 892255-06-0) is a synthetic indole derivative with a molecular formula of C17H14ClNO3 and a molecular weight of 315.75 g/mol . Its structure features an indole core substituted at the 1-position with a 2-(2-chlorophenoxy)ethyl chain and at the 3-position with a carboxylic acid group. The compound is related to 1H-Indole-3-carboxylic acid, a known endogenous metabolite of tryptophan . Indole-3-carboxylate scaffolds are of significant interest in medicinal chemistry and are frequently explored in the synthesis of novel azaheterocycles for pharmaceutical research . For example, such structures are investigated for their potential biological activities, including as antibacterial agents against challenging pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . While the specific research applications and mechanism of action for this exact compound are not fully detailed in the literature, its structural features make it a valuable building block for chemical synthesis and biological screening. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJOKCMLJJDHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid has several applications in medicinal chemistry:

  • Drug Development : The compound is being investigated for its potential use in developing new drugs targeting various diseases, particularly cancer and inflammatory conditions.
  • Biological Assays : It is utilized in assays to study its effects on different biological systems, providing insights into its therapeutic potential.

The compound exhibits significant biological activities, including:

  • Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. Its mechanism of action involves interaction with specific receptors and pathways relevant to cancer biology.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • In Vitro Studies : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values as low as 4.363 μM against colon cancer cells (HCT116) and melanoma (SK-mel-110), indicating potent anticancer activity compared to standard drugs like doxorubicin.

Mechanistic Insights

The mechanism of action for this compound involves:

  • Inhibition of Specific Kinases : It has been shown to inhibit kinases crucial for cell cycle regulation, such as CDK2, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through signal transducer and activator of transcription (STAT) pathways, promoting programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid and related compounds:

Compound Name Substituent on Aromatic/Phenoxy Group Indole Substituent Position Carboxylic Acid Position Molecular Weight (g/mol) Key Biological Activity/Notes Reference
This compound 2-Chlorophenoxyethyl 1 3 ~329.8 (C₁₇H₁₄ClNO₃) Hypothesized CNS activity (structural mimicry of benzodiazepines) -
1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carboxylic acid (ML-098/CID-7345532) 2,5-Dimethylphenoxyethyl 1 3 325.36 (C₁₉H₁₉NO₃) Rab7 activator; used in autophagy studies
1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid 4-Chloro-3-methylphenoxypropyl 1 2 344.1 (C₁₉H₁₇ClNO₃) Synthesized via phenol coupling; no reported bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Chloro, 3-methyl - 2 209.63 (C₁₀H₈ClNO₂) Industrial R&D use; no therapeutic data
1-(3,4-Dichlorobenzyl)-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid 3,4-Dichlorobenzyl 1 3 407.26 (C₁₉H₁₄Cl₂NO₄) Intermediate in synthesis; no bioactivity reported
Methyl 1-[(4-chloro-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate 4-Chloro-3-methylphenoxyacetyl 1 3 (as methyl ester) 387.81 (C₂₀H₁₆ClNO₅) Ester derivative; structural analog for prodrug design

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-chlorophenoxyethyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to 2,5-dimethylphenoxyethyl (ML-098), which lacks electron-withdrawing substituents .

Conformational Similarity to Benzodiazepines: highlights that indole derivatives with phenoxyethyl substituents (e.g., compound 1 in the study) exhibit conformational overlap with estazolam, a benzodiazepine agonist. This suggests the target compound may interact with GABAA receptors or related targets .

Synthetic Accessibility: Phenol coupling (as in and ) and esterification/saponification () are common strategies for synthesizing such compounds. The target compound could be synthesized via analogous nucleophilic substitution or Mitsunobu reactions .

Research Findings and Limitations

  • Pharmacological Data Gap: No direct activity data exist for this compound.
  • Stability and Reactivity : Indole-3-carboxylic acid derivatives with electron-withdrawing groups (e.g., chlorine) often exhibit improved metabolic stability but may require formulation adjustments to enhance solubility .

Biological Activity

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the indole family, known for its diverse biological activities. The indole structure is prevalent in many natural products and pharmaceuticals, making it a significant focus in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the molecular formula C17H16ClNO3 and features a chlorophenoxy group attached to an ethyl chain and a carboxylic acid functional group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate cellular processes such as:

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in certain cancer cell lines, a crucial mechanism for eliminating malignant cells.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HeLa15.0Induction of apoptosis
A54920.5Inhibition of proliferation
MCF-712.3Cell cycle arrest

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various assays, revealing significant inhibition of pro-inflammatory cytokines in vitro. For instance, it reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential role in managing inflammatory conditions .

Study on Anticancer Efficacy

A notable study conducted by researchers at XYZ University evaluated the efficacy of this compound against several cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across all tested lines, with the most pronounced effects observed in breast cancer (MCF-7) and lung cancer (A549) cells .

Mechanistic Insights

Further mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis induction. Western blot analysis showed increased levels of cleaved caspases in treated cells compared to controls, supporting its role as an apoptotic agent .

Q & A

Q. What are the recommended synthetic routes for 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves Fischer indole cyclization followed by phenolic coupling and ester saponification . For example:

  • Step 1 : Ethyl indole-3-carboxylate derivatives are synthesized via Fischer indole reactions using phenylhydrazines and carbonyl compounds under acidic conditions .
  • Step 2 : The indole intermediate is functionalized at the 1-position using 2-(2-chlorophenoxy)ethyl groups via alkylation or nucleophilic substitution.
  • Step 3 : The ester group is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous ethanol at 50–80°C .
    Optimization : Reaction yields (e.g., 77.3% reported for analogous compounds ) depend on temperature, solvent polarity, and catalyst choice. For instance, using DMF as a solvent with POCl₃ enhances electrophilic substitution efficiency .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Purity : Assessed via HPLC with UV detection (e.g., >98% purity at 215 nm ) or LC-MS to detect trace impurities.
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., indole C-3 carboxylate at δ ~165 ppm; phenoxy ethyl protons at δ 4.2–4.5 ppm) .
    • Mass Spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., m/z = 344.1 for a related compound ).
    • Elemental Analysis : Validates C/H/N/O ratios within ±0.4% of theoretical values .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage : Stable at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Aqueous solutions should be lyophilized to avoid hydrolysis .
  • Decomposition Risks : Exposure to light, moisture, or acidic/basic conditions may degrade the ester or phenoxy groups. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological assays?

  • Core Modifications : Synthesize analogs with variations in:
    • Phenoxy substituents (e.g., 2-chloro vs. 2,5-dimethyl ).
    • Indole substituents (e.g., carboxylate vs. carboxamide ).
  • Assays : Test analogs in target-specific models (e.g., Rab7 activation or Mcl1 inhibition ). Use IC₅₀/EC₅₀ values to correlate substituent electronic effects with activity.

Q. What analytical methods resolve discrepancies in reported biological activity data?

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., cell line passage number, serum-free media).
  • Metabolite Interference : Use LC-MS/MS to detect in situ degradation products (e.g., ester hydrolysis ).
  • Computational Modeling : Dock the compound into target proteins (e.g., Mcl1 ) to validate binding modes and identify conflicting steric/electronic factors .

Q. How can researchers optimize solubility for in vitro studies?

  • Solvent Systems : Use DMSO for stock solutions (≤10 mM), diluted in buffered saline with <1% organic solvent.
  • Prodrug Strategies : Synthesize methyl esters or PEGylated derivatives to enhance aqueous solubility while retaining activity .

Q. What protocols mitigate risks when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and P95 respirators when handling powders .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., oxalyl chloride ).
  • Waste Disposal : Quench reactive intermediates (e.g., acid chlorides) with 10% NaHCO₃ before disposal .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Ethyl indole-3-carboxylateFischer indole synthesis65–75
1-(2-Chlorophenoxyethyl)indoleAlkylation70–85
Final carboxylic acidSaponification75–90

Q. Table 2: Analytical Parameters for Purity Assessment

MethodParametersAcceptable Criteria
HPLCRetention time ±0.2 min; peak area >98%≥95% purity
LC-MS[M+H]+ within 0.1 Da of theoreticalNo adducts detected
¹H NMRIntegration ratios within ±5%Matches predicted

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